Naphthalene, octadecyl-

Catalog No.
S14506418
CAS No.
56388-48-8
M.F
C28H44
M. Wt
380.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene, octadecyl-

CAS Number

56388-48-8

Product Name

Naphthalene, octadecyl-

IUPAC Name

1-octadecylnaphthalene

Molecular Formula

C28H44

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3

InChI Key

DKTSRTYLZGWAIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21

Naphthalene, octadecyl- is a derivative of naphthalene, characterized by the presence of an octadecyl group attached to the naphthalene structure. Naphthalene itself is a polycyclic aromatic hydrocarbon with the formula C10H8C_{10}H_8, consisting of two fused benzene rings. This compound typically appears as a white crystalline solid with a distinctive odor, and it is commonly known for its use in mothballs and as a precursor in the synthesis of various chemicals.

The structure of naphthalene, octadecyl- can be represented as follows:

  • Molecular Formula: C35H48N2O4SC_{35}H_{48}N_{2}O_{4}S
  • Molecular Weight: 592.8 g/mol
  • IUPAC Name: 2-(1-hydroxynaphthalen-2-yl)-1-octadecylbenzimidazole-5-sulfonic acid

This compound exhibits unique properties due to its combination of hydrophobic (octadecyl) and hydrophilic (sulfonic acid) groups, making it interesting for various applications in chemistry and biology.

  • Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones. This reaction typically involves oxidizing agents such as potassium permanganate.
  • Reduction: The compound can undergo reduction to modify functional groups, such as converting the sulfonic acid group to a sulfonate ester. Sodium borohydride is often used as a reducing agent in these reactions.
  • Substitution Reactions: The compound can also engage in electrophilic aromatic substitution reactions, similar to other naphthalene derivatives, allowing for the introduction of various functional groups onto the aromatic system .

Naphthalene, octadecyl- exhibits notable biological activity due to its structural features. It has been studied for its potential interactions with biological molecules, making it useful in biochemical studies and drug development. The compound's unique structure allows it to engage with specific molecular targets, including enzymes and receptors, which may lead to various biological effects such as modulation of enzyme activity or inhibition of certain biological pathways .

The synthesis of naphthalene, octadecyl- typically involves multiple steps:

  • Preparation of Naphthalene Derivative: This step often includes the hydroxylation of naphthalene using reagents like naphthol.
  • Introduction of Octadecyl Group: The octadecylamine is introduced through alkylation reactions under controlled conditions.
  • Formation of Benzimidazole Ring: This involves reacting the naphthalene derivative with appropriate reagents to form the benzodiazole structure.
  • Sulfonation: The final step usually involves introducing a sulfonic acid group using sulfonating agents under specific reaction conditions .

Industrial production may utilize automated reactors and continuous flow processes to enhance yield and purity while minimizing waste.

Naphthalene, octadecyl- has various applications across multiple fields:

  • Chemistry: Acts as a building block for synthesizing more complex molecules and serves as a reagent in organic reactions.
  • Biology: Useful in biochemical studies due to its ability to interact with biological molecules.
  • Medicine: Potential therapeutic applications due to its interaction with molecular targets within biological systems.
  • Industry: Employed in producing dyes, pigments, and other industrial chemicals .

Studies on naphthalene, octadecyl- have shown that it can interact with specific enzymes and receptors. These interactions can modulate biological processes, which is crucial for understanding its potential therapeutic applications. The mechanism of action often involves binding to molecular targets that influence their activity, leading to significant biological effects .

Several compounds share structural similarities with naphthalene, octadecyl-. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(1-hydroxynaphthalen-2-yl)ethanoneSimpler naphthalene derivativeLess hydrophobic than naphthalene, octadecyl-.
1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanoneChlorinated derivativeDifferent reactivity due to chlorine substituent.
1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanoneBrominated derivativeUnique properties from bromine substituent.

Uniqueness

Naphthalene, octadecyl- stands out due to its combination of a naphthalene ring, an octadecyl group, and a sulfonic acid group. This unique structural arrangement imparts distinct chemical and biological properties that are not found in simpler derivatives. Its amphiphilic nature allows it to function effectively in both hydrophobic and hydrophilic environments, making it particularly valuable for applications in organic synthesis and material science .

Physical Description

Liquid

XLogP3

13.1

Exact Mass

380.344301404 g/mol

Monoisotopic Mass

380.344301404 g/mol

Heavy Atom Count

28

UNII

G0079IT0W3

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Naphthalene, octadecyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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